molecular formula C19H17FN2O2 B11069789 2-(4-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11069789
M. Wt: 324.3 g/mol
InChI Key: LPYYDUGCNIPGDF-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a pyrrole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenoxy intermediate.

    Coupling with Pyrrole Derivative: The intermediate is then coupled with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
  • 2-(4-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
  • 2-(4-METHOXYPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

Uniqueness

The presence of the fluorophenoxy group in 2-(4-FLUOROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methoxy analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C19H17FN2O2/c20-16-5-9-18(10-6-16)24-14-19(23)21-13-15-3-7-17(8-4-15)22-11-1-2-12-22/h1-12H,13-14H2,(H,21,23)

InChI Key

LPYYDUGCNIPGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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